molecular formula C9H20O2 B040050 (R)-(-)-1,3-Nonanediol CAS No. 121541-65-9

(R)-(-)-1,3-Nonanediol

Cat. No.: B040050
CAS No.: 121541-65-9
M. Wt: 160.25 g/mol
InChI Key: CGNJFUJNEYIYRZ-SECBINFHSA-N
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Description

®-(-)-1,3-Nonanediol is an organic compound with the molecular formula C9H20O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a nonane backbone The ®-(-) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(-)-1,3-Nonanediol can be synthesized through several methods. One common approach involves the reduction of 1,3-nonanedione using chiral catalysts to achieve the desired enantiomeric form. Another method includes the asymmetric hydrogenation of 1,3-nonadiene using a chiral catalyst. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, ®-(-)-1,3-Nonanediol is often produced through the catalytic hydrogenation of 1,3-nonadiene. This process involves the use of high-pressure hydrogen gas and a chiral catalyst to ensure the selective formation of the ®-(-) enantiomer. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1,3-Nonanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines are used for amination reactions.

Major Products Formed

    Oxidation: Nonanoic acid or 1,3-nonanedione.

    Reduction: Nonane or other reduced hydrocarbons.

    Substitution: Halogenated nonanediols or amino nonanediols.

Scientific Research Applications

®-(-)-1,3-Nonanediol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: ®-(-)-1,3-Nonanediol is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which ®-(-)-1,3-Nonanediol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-1,3-Nonanediol: The enantiomer of ®-(-)-1,3-Nonanediol with a different three-dimensional arrangement of atoms.

    1,3-Butanediol: A shorter chain diol with similar chemical properties.

    1,3-Propanediol: Another shorter chain diol used in similar applications.

Uniqueness

®-(-)-1,3-Nonanediol is unique due to its specific chiral configuration, which can impart different biological and chemical properties compared to its enantiomer or other diols. This uniqueness makes it valuable in applications requiring chiral specificity, such as asymmetric synthesis and drug development.

Properties

IUPAC Name

(3R)-nonane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNJFUJNEYIYRZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370371
Record name (R)-(-)-1,3-Nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121541-65-9
Record name (R)-(-)-1,3-Nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis method described in the paper "CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL"?

A1: The paper outlines a novel approach for synthesizing (R)-(-)-1,3-Nonanediol from methyl ricinoleate. [] This method is considered "convenient" due to its use of readily available starting materials and a relatively straightforward procedure involving ozonolysis and electrochemical reduction. This is significant as it offers a potentially more efficient and scalable alternative to previously existing synthesis routes.

Q2: What is the practical application of this compound as highlighted in the research?

A2: The research demonstrates that this compound can be successfully employed for the optical resolution of racemic menthone. [] Optical resolution is crucial for obtaining enantiomerically pure compounds, which is particularly important in pharmaceutical and fragrance industries where different enantiomers can exhibit distinct biological activities or olfactory properties.

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